molecular formula C10H13N3S B13311844 1,4-dimethyl-3-(3-methylthiophen-2-yl)-1H-pyrazol-5-amine

1,4-dimethyl-3-(3-methylthiophen-2-yl)-1H-pyrazol-5-amine

Cat. No.: B13311844
M. Wt: 207.30 g/mol
InChI Key: HLRYHKLKJKRAOO-UHFFFAOYSA-N
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Description

1,4-dimethyl-3-(3-methylthiophen-2-yl)-1H-pyrazol-5-amine is a heterocyclic compound that features a pyrazole ring substituted with methyl and thiophene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-dimethyl-3-(3-methylthiophen-2-yl)-1H-pyrazol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methylthiophene-2-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then subjected to cyclization with acetylacetone under acidic conditions to yield the desired pyrazole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1,4-dimethyl-3-(3-methylthiophen-2-yl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

1,4-dimethyl-3-(3-methylthiophen-2-yl)-1H-pyrazol-5-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1,4-dimethyl-3-(3-methylthiophen-2-yl)-1H-pyrazol-5-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiophene and pyrazole rings can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 1,4-dimethyl-3-(2-thienyl)-1H-pyrazol-5-amine
  • 1,4-dimethyl-3-(3-thienyl)-1H-pyrazol-5-amine
  • 1,4-dimethyl-3-(4-thienyl)-1H-pyrazol-5-amine

Uniqueness

1,4-dimethyl-3-(3-methylthiophen-2-yl)-1H-pyrazol-5-amine is unique due to the specific positioning of the methyl and thiophene groups, which can influence its chemical reactivity and biological activity. The presence of the thiophene ring can enhance its electronic properties, making it suitable for applications in materials science.

Properties

Molecular Formula

C10H13N3S

Molecular Weight

207.30 g/mol

IUPAC Name

2,4-dimethyl-5-(3-methylthiophen-2-yl)pyrazol-3-amine

InChI

InChI=1S/C10H13N3S/c1-6-4-5-14-9(6)8-7(2)10(11)13(3)12-8/h4-5H,11H2,1-3H3

InChI Key

HLRYHKLKJKRAOO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)C2=NN(C(=C2C)N)C

Origin of Product

United States

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